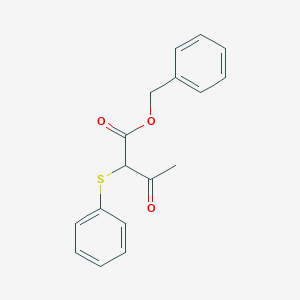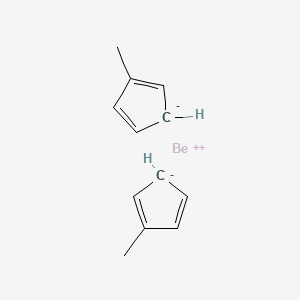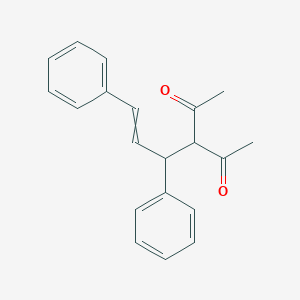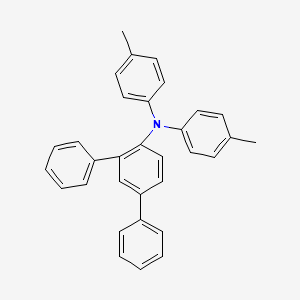
N,N-bis(4-methylphenyl)-2,4-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(4-methylphenyl)-2,4-diphenylaniline is an organic compound that belongs to the class of triarylamines. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. It is particularly noted for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its excellent hole-transporting abilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methylphenyl)-2,4-diphenylaniline typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting bis(4-methylphenyl)amine with 2,4-dibromobenzene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually conducted in a solvent like toluene, under an inert atmosphere of nitrogen or argon, and at elevated temperatures (around 100-120°C) to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-bis(4-methylphenyl)-2,4-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are essential intermediates in organic electronic devices.
Reduction: Reduction reactions can convert the compound back to its neutral state from the radical cation form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine, ferric chloride, and nitrosonium tetrafluoroborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under conditions such as acidic or basic environments.
Major Products:
Oxidation: Radical cations and their subsequent products.
Reduction: The neutral triarylamine compound.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
Applications De Recherche Scientifique
N,N-bis(4-methylphenyl)-2,4-diphenylaniline has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in OLEDs and OSCs, enhancing the efficiency and stability of these devices.
Photovoltaics: The compound is employed in the development of high-efficiency solar cells.
Sensors: It is utilized in the fabrication of chemical sensors due to its electrochemical properties.
Biological Studies:
Mécanisme D'action
The mechanism by which N,N-bis(4-methylphenyl)-2,4-diphenylaniline exerts its effects is primarily through its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is facilitated by the delocalization of electrons across the aromatic rings. This property is crucial for the performance of OLEDs and OSCs, where the compound acts as a mediator for charge injection and transport.
Comparaison Avec Des Composés Similaires
- N,N-bis(4-methylphenyl)aniline
- N,N-bis(4-methylphenyl)-1,4-phenylenediamine
- N,N-bis(4-methylphenyl)-4-aminobiphenyl
Comparison: N,N-bis(4-methylphenyl)-2,4-diphenylaniline stands out due to its unique structural arrangement, which provides superior hole-transporting properties compared to its analogs. The presence of additional phenyl groups enhances the compound’s stability and charge transfer capabilities, making it more effective in electronic applications.
Propriétés
Numéro CAS |
164155-40-2 |
|---|---|
Formule moléculaire |
C32H27N |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N,N-bis(4-methylphenyl)-2,4-diphenylaniline |
InChI |
InChI=1S/C32H27N/c1-24-13-18-29(19-14-24)33(30-20-15-25(2)16-21-30)32-22-17-28(26-9-5-3-6-10-26)23-31(32)27-11-7-4-8-12-27/h3-23H,1-2H3 |
Clé InChI |
VOQNETSUJCSYKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


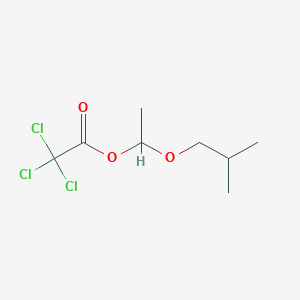
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
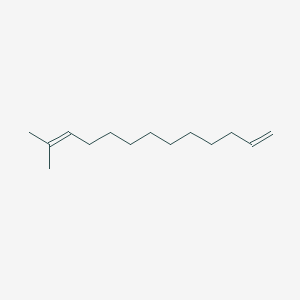
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
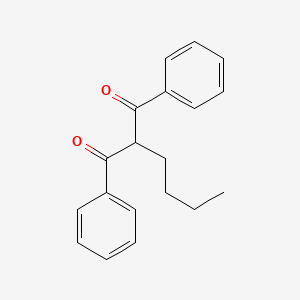
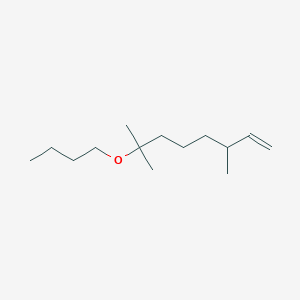
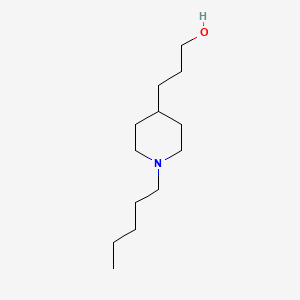
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
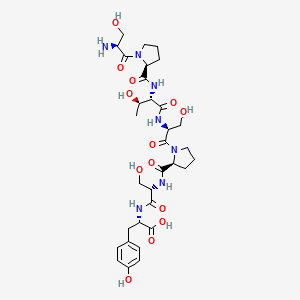
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
